molecular formula C13H15F3N2O B10962212 4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone

4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone

Cat. No.: B10962212
M. Wt: 272.27 g/mol
InChI Key: PPPRZTRFDPTPSO-UHFFFAOYSA-N
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Description

4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a methyl group and a trifluoromethyl phenyl ketone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Trifluoromethyl Phenyl Ketone: The final step involves the acylation of the piperazine derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various binding sites, potentially modulating the activity of neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazinyl 3-(chloromethyl)phenyl ketone
  • 4-Methylpiperazinyl 3-(bromomethyl)phenyl ketone
  • 4-Methylpiperazinyl 3-(fluoromethyl)phenyl ketone

Uniqueness

4-Methylpiperazinyl 3-(trifluoromethyl)phenyl ketone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in the design of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C13H15F3N2O

Molecular Weight

272.27 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C13H15F3N2O/c1-17-5-7-18(8-6-17)12(19)10-3-2-4-11(9-10)13(14,15)16/h2-4,9H,5-8H2,1H3

InChI Key

PPPRZTRFDPTPSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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